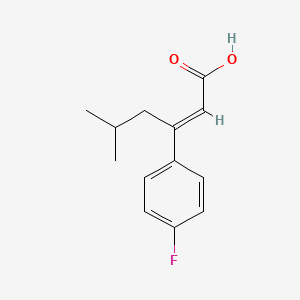

(2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid

Description

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO2/c1-9(2)7-11(8-13(15)16)10-3-5-12(14)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,15,16)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFBYWQARVLUHO-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=CC(=O)O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C(=C\C(=O)O)/C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid typically involves the base-catalyzed Aldol condensation of aldehydes and ketones, followed by spontaneous dehydration to form the conjugated enone. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an aqueous or alcoholic medium .

Industrial Production Methods

Industrial production of (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid may involve large-scale Aldol condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the enone group to an alcohol.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens or nitrating agents.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- IUPAC Name : (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid

- Molecular Formula : C₁₃H₁₅FO₂

- Molecular Weight : 222.25 g/mol

- Canonical SMILES : CC(C)CC(=CC(=O)O)C1=CC=C(C=C1)F

The presence of the fluorine atom in the phenyl group enhances the compound's lipophilicity, potentially increasing its biological activity through improved interactions with cellular targets.

Chemistry

In synthetic organic chemistry, (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid serves as an intermediate for the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions, including oxidation, reduction, and substitution, makes it versatile for creating derivatives with tailored properties.

Biology

Research indicates that this compound exhibits anti-inflammatory and antimicrobial properties:

- Anti-inflammatory Activity : Studies have shown that it can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This inhibition leads to reduced levels of prostaglandins, alleviating pain and inflammation. For example, in animal models of arthritis, significant reductions in joint swelling were observed when treated with this compound.

-

Antimicrobial Effects : Laboratory tests have demonstrated that (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid can inhibit the growth of various bacterial strains. A study using disk diffusion methods revealed inhibition zones of:

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 14

This broad-spectrum antimicrobial activity suggests potential applications in treating infections resistant to conventional antibiotics.

Medicine

The compound is being investigated for its potential use in drug development:

- Drug Development : Its structure suggests possible interactions with G-protein coupled receptors (GPCRs), which are pivotal in drug action mechanisms. The fluorophenyl group may enhance binding affinity to these receptors, making it a candidate for further pharmacological exploration.

- Therapeutic Applications : Preliminary computational studies indicate that the compound could serve as a lead molecule for developing new anti-inflammatory drugs or antibiotics.

Study 1: Anti-inflammatory Activity

In a controlled study involving an animal model of arthritis, researchers administered (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid. Results indicated a marked reduction in joint swelling and pain compared to control groups. This supports its potential as a therapeutic agent for inflammatory conditions.

Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties against various pathogens using disk diffusion methods. The compound effectively inhibited several strains, particularly those resistant to conventional antibiotics, highlighting its potential as a broad-spectrum antimicrobial agent.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes, such as cyclooxygenase, thereby reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid can be contextualized by comparing it to related compounds in terms of substituent effects, conformational flexibility, and biological activity.

Structural Analogues in Chalcone Derivatives

Chalcones, α,β-unsaturated ketones with two aromatic rings, exhibit structure-activity relationships (SAR) sensitive to substituent electronegativity and positioning. For example:

- Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) shows an IC50 of 4.703 μM, attributed to bromine (para, ring A) and fluorine (para, ring B) substitutions.

- Compound 2h ((E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone), with chlorine (ring A) and methoxy (ring B), exhibits reduced potency (IC50 = 13.82 μM) due to lower electronegativity .

Key Insight: The 4-fluorophenyl group in (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid may enhance target binding compared to methoxy-substituted analogues, as seen in chalcones where fluorine improves activity .

| Compound | Substituent (Ring A) | Substituent (Ring B) | IC50 (μM) |

|---|---|---|---|

| 2j (Chalcone) | Br (para) | F (para) | 4.703 |

| 2h (Chalcone) | Cl (para) | OMe (para) | 13.82 |

| Target Compound | N/A | F (para) | N/A |

Pyrazole Derivatives with Fluorophenyl Groups

Pyrazole derivatives synthesized from chalcones (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) exhibit dihedral angles between the pyrazole and fluorophenyl rings ranging from 4.64° to 10.53°, influencing planarity and intermolecular interactions .

Fluorinated Triazole and Thiazole Derivatives

Isostructural compounds like 4 (Cl-substituted) and 5 (F-substituted) () demonstrate that halogen substitutions at para positions minimally affect crystal packing but modulate electronic properties. The fluorine atom in (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid likely enhances dipole interactions and metabolic stability compared to chlorine or bromine analogues .

Enzyme Inhibitory Potential

In a virtual screening study, 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid showed strong binding affinity (-8.7 kcal/mol) to kynurenine formamidase, attributed to the 4-fluorophenyl group’s electronegativity and π-stacking capability . The target compound’s α,β-unsaturated acid moiety may similarly interact with catalytic residues in enzymes, though empirical validation is required.

Biological Activity

(2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid, a compound with significant potential in medicinal chemistry, has been studied for its various biological activities. This article synthesizes available research findings, focusing on its mechanisms of action, biological effects, and potential applications in drug development.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a fluorinated phenyl group, which is believed to enhance its biological activity through increased lipophilicity and interaction with biological targets.

Research indicates that (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as a cyclooxygenase (COX) inhibitor, which could lead to reduced production of inflammatory mediators and pain relief.

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, potentially acting against various bacterial strains by disrupting their cellular processes.

1. Anti-inflammatory Properties

Studies have highlighted the compound's ability to inhibit COX enzymes, which play a crucial role in the inflammatory response. This inhibition can reduce the levels of prostaglandins, thereby alleviating pain and inflammation. A comparative analysis of similar compounds has shown that those with fluorinated groups often exhibit enhanced anti-inflammatory effects.

2. Antimicrobial Effects

The antimicrobial activity of (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid has been assessed against several bacterial strains. In vitro tests have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

This table summarizes the antimicrobial efficacy observed during laboratory experiments.

Study 1: Anti-inflammatory Activity

In a controlled study, researchers evaluated the anti-inflammatory effects of (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid in an animal model of arthritis. The results indicated a significant reduction in joint swelling and pain compared to the control group, supporting its potential use as an anti-inflammatory agent.

Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of the compound against various pathogens. The study employed disk diffusion methods to measure inhibition zones and found that the compound effectively inhibited several strains, particularly those resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What catalytic systems are recommended for synthesizing (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Transition metal catalysts, particularly palladium and rhodium, are effective for constructing fluorophenyl-containing enoic acids. For example:

- Palladium-catalyzed coupling of silylaryl bromides with alkynes can form benzosiloles (analogous to fluorophenyl derivatives) via C(sp³)–Si bond activation .

- Rhodium catalysts enable cleavage of robust Si–C bonds under mild conditions, which could be adapted for introducing fluorophenyl groups .

Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and purity of (2E)-3-(4-fluorophenyl)-5-methylhex-2-enoic acid?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration, especially for E/Z isomerism in the hex-2-enoic acid backbone .

- Multinuclear NMR :

- ¹H NMR identifies coupling constants (J = 12–16 Hz for trans double bonds).

- ¹⁹F NMR confirms fluorophenyl substitution patterns (δ = -110 to -120 ppm for para-fluorine).

- IR spectroscopy : Carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) verify functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported regioselectivity of fluorophenyl group participation in cross-coupling reactions?

- Methodological Answer :

- Mechanistic studies : Use kinetic isotope effects (KIEs) or deuterium labeling to distinguish between concerted metalation-deprotonation (CMD) and oxidative addition pathways.

- Catalyst screening : Compare Pd(0)/Pd(II) systems (e.g., Pd(PPh₃)₄) with Rh(I) catalysts, which exhibit divergent selectivity due to electronic effects of the fluorophenyl group .

- Computational modeling : Density Functional Theory (DFT) calculates transition-state energies to rationalize regioselectivity discrepancies .

Q. What methodologies elucidate the role of fluorophenyl substituents in directing metal-catalyzed cyclization reactions?

- Methodological Answer :

- Electronic effect analysis : Fluorine’s electron-withdrawing nature increases electrophilicity at the α-position, favoring nucleophilic attack. Hammett σ⁺ values correlate with reaction rates in Pd-catalyzed cyclizations .

- Comparative substrate studies : Synthesize analogs with non-fluorinated aryl groups to isolate steric vs. electronic contributions. Evidence from silacyclobutane syntheses shows fluorine enhances Si–C bond polarization, facilitating insertion .

Q. How does steric hindrance from the 5-methyl group affect synthetic approaches to this compound?

- Methodological Answer :

- Ligand design : Bulky phosphine ligands (e.g., XPhos) mitigate steric clashes during Pd-catalyzed coupling.

- Alternative catalysts : Nickel complexes tolerate steric hindrance better than palladium in silacyclopropane ring-opening reactions .

- Kinetic profiling : Monitor reaction progress via in situ NMR to identify rate-limiting steps influenced by steric bulk .

Q. What computational models predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- QSAR models : Use molecular descriptors like LogP, polar surface area, and HOMO-LUMO gaps to predict hydrolysis rates or esterification efficiency. ’s QSAR framework for environmental fate can be adapted .

- Molecular dynamics simulations : Model solvation effects in aprotic solvents (e.g., DCM) to optimize reaction conditions for carboxylate activation .

Tables for Key Data

Table 1 : Catalytic Systems for Fluorophenyl-Enoic Acid Synthesis

| Catalyst | Reaction Type | Yield (%) | Key Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Coupling of silylaryl bromides | 75–85 | |

| RhCl(PPh₃)₃ | Si–C bond cleavage | 60–70 | |

| AgOTf/Pd(dba)₂ | Silylene transfer | 80–90 |

Table 2 : Spectroscopic Signatures of Key Functional Groups

| Functional Group | Technique | Signature Range |

|---|---|---|

| C=C (E-config.) | ¹H NMR | δ 5.8–6.2 ppm (J = 15–16 Hz) |

| COOH | IR | 1700–1720 cm⁻¹ |

| para-Fluorophenyl | ¹⁹F NMR | δ -115 to -120 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.